tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O2 . It is a piperazine derivative that features a tert-butyl group, a cyanobenzyl group, and a carboxylate group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-cyanobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the nitrile group to form primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors .
Medicine: The compound serves as an intermediate in the synthesis of drugs that target central nervous system disorders, such as antipsychotics and antidepressants .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The cyanobenzyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison:
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate features a benzo[b]thiophene group instead of a cyanobenzyl group, which can alter its chemical reactivity and biological activity.
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate contains a prop-2-yn-1-yl group, making it more suitable for click chemistry applications.
- 1-Boc-piperazine is a simpler derivative with a tert-butyl carbamate protecting group, commonly used as an intermediate in organic synthesis .
Each of these compounds has unique properties and applications, making tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate distinct in its versatility and potential for various scientific and industrial uses.
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLUSMHXRJUKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162038 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-35-2 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203047-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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